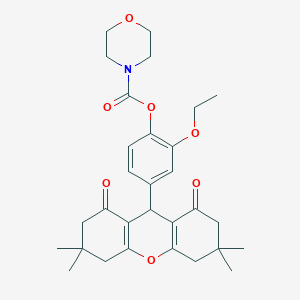![molecular formula C17H15N9O2S B314367 2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE](/img/structure/B314367.png)
2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is a complex organic compound characterized by the presence of tetraazole rings, a methoxyphenyl group, and a sulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxy group is introduced to the phenyl ring.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed through a nucleophilic substitution reaction where a thiol group reacts with a suitable electrophile.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, other substituted phenyl derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent.
Diagnostics: Used in the development of diagnostic tools.
Industry
Materials Science: Utilized in the development of new materials with specific properties.
Chemical Sensors: Employed in the creation of sensors for detecting various substances.
作用机制
The mechanism of action of 2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The tetraazole rings and methoxyphenyl group play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection/deprotection sequences.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Utilized in synthetic organic chemistry.
Uniqueness
2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is unique due to its dual tetraazole rings and sulfanyl linkage, which confer specific chemical reactivity and biological activity not commonly found in other compounds.
属性
分子式 |
C17H15N9O2S |
|---|---|
分子量 |
409.4 g/mol |
IUPAC 名称 |
2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H15N9O2S/c1-28-15-8-6-14(7-9-15)26-17(20-22-24-26)29-10-16(27)19-12-2-4-13(5-3-12)25-11-18-21-23-25/h2-9,11H,10H2,1H3,(H,19,27) |
InChI 键 |
QVUNJKYWMGUPBC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Chlorophenyl)-2-imino-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B314284.png)
![1,3,7-TRIMETHYL-8-{[(2-METHYLPHENYL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B314285.png)
![4-methyl-N-(2-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B314288.png)
![N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-(1-naphthyl)acetamide](/img/structure/B314289.png)
![2-({6-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B314294.png)
![N-(2-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(piperidin-1-ylcarbonyl)benzamide](/img/structure/B314295.png)
![N-[2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-(piperidin-1-ylcarbonyl)benzamide](/img/structure/B314297.png)
![N'-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylene}nicotinohydrazide](/img/structure/B314298.png)


![4-[5-(ISOPROPYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]PHENYL METHYL ETHER](/img/structure/B314303.png)
![4-amino-N'-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B314305.png)
![4-amino-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B314306.png)
![3-(2-Isopropoxyphenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B314308.png)
